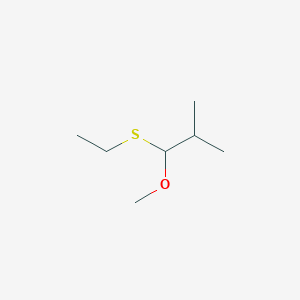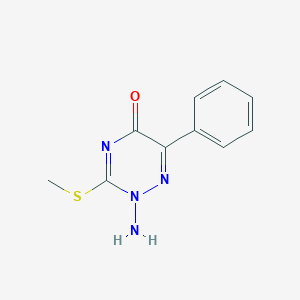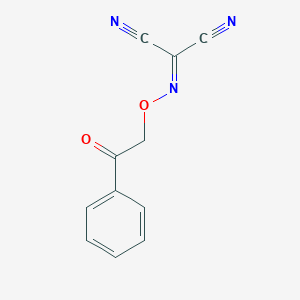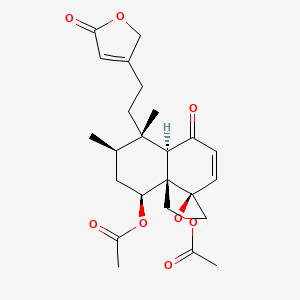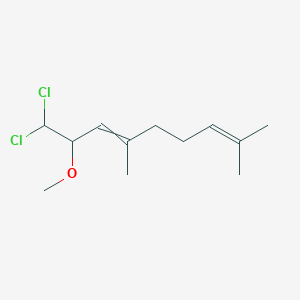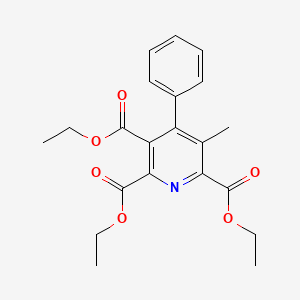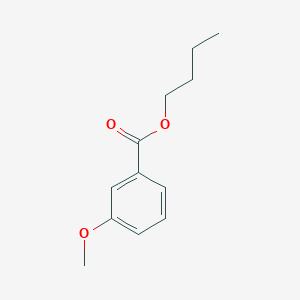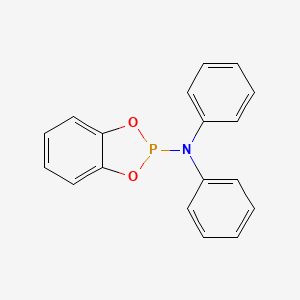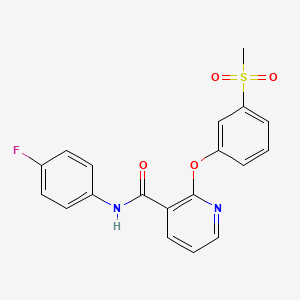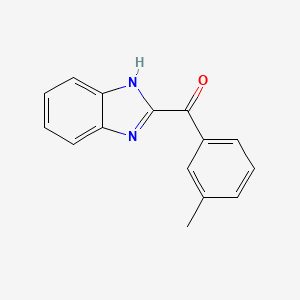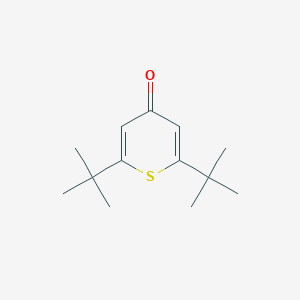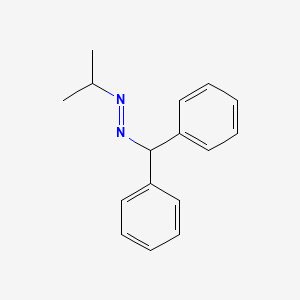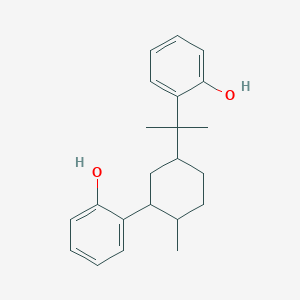amino}butan-2-one CAS No. 80980-85-4](/img/structure/B14431802.png)
4-{[2-(4-Ethenylphenyl)ethyl](propyl)amino}butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-ethenylphenyl ethylamine, which is then reacted with propylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-{2-(4-Methylphenyl)ethylamino}butan-2-one
- 4-{2-(4-Chlorophenyl)ethylamino}butan-2-one
- 4-{2-(4-Fluorophenyl)ethylamino}butan-2-one
Uniqueness
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
属性
CAS 编号 |
80980-85-4 |
|---|---|
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC 名称 |
4-[2-(4-ethenylphenyl)ethyl-propylamino]butan-2-one |
InChI |
InChI=1S/C17H25NO/c1-4-12-18(13-10-15(3)19)14-11-17-8-6-16(5-2)7-9-17/h5-9H,2,4,10-14H2,1,3H3 |
InChI 键 |
SKONIJFOZXVNSF-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC1=CC=C(C=C1)C=C)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


